molecular formula C4H2O3 B1676711 Moniliformin CAS No. 31876-38-7

Moniliformin

Cat. No.: B1676711
CAS No.: 31876-38-7
M. Wt: 98.06 g/mol
InChI Key: KGPQKNJSZNXOPV-UHFFFAOYSA-N
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Description

Moniliformin (MON) is a mycotoxin with low molecular weight primarily produced by Fusarium fungi and occurring predominantly in cereal grains . It is mainly cardiotoxic and causes ventricular hypertrophy .


Synthesis Analysis

This compound is formed in many cereals by a number of Fusarium species that include Fusarium moniliforme, Fusarium avenaceum, Fusarium subglutinans, Fusarium proliferatum, Fusarium fujikuroi and others . An analytical method based on solid-phase extraction–hydrophilic interaction chromatography–tandem mass spectrometry (SPE–HILIC–MS/MS) has been developed to quantify this compound in vegetable oil . Another method involves extraction of the toxin with acetonitrile/water followed by one step-cleanup, TLC and fluorescence derivatization of this compound with ortho-phenylenediamine .


Molecular Structure Analysis

This compound is a small (98.0081 g/mol), highly polar, acidic molecule . Because of the low pKa (0.5–1.7) of the free acid, it does not occur as acid in nature but as water-soluble sodium or potassium salt .


Chemical Reactions Analysis

Due to its ionic nature, MON is weakly retained in reversed-phase chromatography and the separation may be tricky . Nevertheless, this technique is normally used either with the formation of ion pairs or employing specific RP columns for polar compounds, or combining anion exchange and hydrophobic interactions .


Physical and Chemical Properties Analysis

This compound is soluble in water and polar solvents, such as methanol . It has an average mass of 136.147 Da and a mono-isotopic mass of 135.956284 Da .

Scientific Research Applications

Human and Animal Health Risks

A comprehensive assessment by the EFSA highlighted that Moniliformin poses haematotoxicity and cardiotoxicity risks in experimental and farm animals. Although it induces chromosome aberrations in vitro, no conclusive data on its genotoxicity or carcinogenicity in vivo are available. Due to limited toxicity data, no acute or chronic health-based guidance values could be established for humans. However, the margin of exposure (MOE) suggests a low risk for human health, albeit with high uncertainty. For animals such as poultry, pigs, and mink, the risk from this compound exposure in feed at current levels appears low or negligible (Knutsen et al., 2018).

Stability and Detection Methods

Studies on the thermal stability of this compound indicate that its reduction is positively correlated with increasing temperature and pH levels, suggesting potential for mitigation strategies during food processing. Detection and analysis methodologies for this compound in cereals have also evolved, with high-resolution mass spectrometry and capillary zone electrophoresis being among the techniques employed to ensure food safety (Pineda-Valdes & Bullerman, 2000).

Toxicity Studies

Subacute and acute toxicity studies in rats and Sprague-Dawley male rats respectively, have been instrumental in understanding this compound's toxicokinetics and its effects on the immune system and heart, thereby contributing to risk assessments and safety guidelines (Jonsson et al., 2015; Jonsson et al., 2013).

Mycotoxin Reduction in Food Processing

Research into the fate of this compound during maize dry-milling processes and alkaline cooking has provided insights into effective decontamination methods, highlighting the potential for significant this compound reduction, thereby lowering health risks associated with its consumption (Scarpino et al., 2020; Pineda-Valdes et al., 2002).

Molecular Studies and Mycotoxin Detection

Advancements in molecular imprinting technologies for this compound detection highlight the ongoing efforts to develop more precise and efficient methods for monitoring this mycotoxin in food and feed products, underscoring the importance of accurate detection in public health protection (Appell et al., 2007).

Mechanism of Action

Target of Action

Moniliformin primarily targets the pyruvate dehydrogenase complex of the respiratory reaction . This complex plays a crucial role in the metabolic pathway, as it catalyzes the conversion of pyruvate, a product of glycolysis, into acetyl-CoA .

Mode of Action

This compound acts by causing competitive inhibition of the activity of the pyruvate dehydrogenase complex . This inhibition prevents the conversion of pyruvic acid, a product of glycolysis, into acetyl-CoA . This disruption in the metabolic pathway leads to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle). This compound’s inhibition of the pyruvate dehydrogenase complex prevents the conversion of pyruvate into acetyl-CoA, a key substrate for the tricarboxylic acid cycle . This results in a reduction of oxidative phosphorylation and thus, ATP production . This compound also influences glycolytic pathways and energy metabolism .

Pharmacokinetics

This compound is extremely soluble in water and stable in acidic conditions . It can be extracted from corn with acetonitrile/water and purified on a strong-anion exchange disposable column . The procedure can detect this compound in corn at 0.02 μg/g (limit of determination) with overall recoveries of approximately 70% at spiking concentrations in the range of 0.02-0.25 μg/g .

Result of Action

The primary result of this compound’s action is cardiotoxicity , leading to ventricular hypertrophy . On a cellular level, this compound’s inhibition of the pyruvate dehydrogenase complex leads to a decrease in ATP production . This can cause significant damage to myofiber, mitochondria, Z and M lines, and sarcoplasmic reticulum, as well as increased extracellular collagen deposition .

Action Environment

This compound is produced by several Fusarium species, which are important pathogens of cereal grains throughout the world . It has been reported to occur naturally in corn, wheat, rye, triticale, oats, and rice from different parts of the world . The concentration of this compound can vary significantly depending on the environmental conditions, including the presence of Fusarium species and the specific type of cereal grain .

Safety and Hazards

The limited information available on toxicity and on toxicokinetics in experimental and farm animals indicated haematotoxicity and cardiotoxicity as major adverse health effects of MON . MON causes chromosome aberrations in vitro but no in vivo genotoxicity data and no carcinogenicity data were identified .

Future Directions

Additional toxicity studies are needed and depending on their outcome, the collection of more occurrence data on MON in food and feed is recommended to enable a comprehensive human risk assessment .

Biochemical Analysis

Biochemical Properties

Moniliformin plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits multiple enzyme systems, including pyruvate dehydrogenase, transketolase, aldose reductase, glutathione peroxidase, and glutathione reductase . These interactions disrupt normal cellular metabolism and lead to the accumulation of toxic metabolites. This compound’s inhibition of pyruvate dehydrogenase, for example, prevents the conversion of pyruvate to acetyl-CoA, thereby hindering the tricarboxylic acid cycle .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit chondrocyte viability in a dose-dependent and time-dependent manner . This compound reduces the synthesis of aggrecan and type II collagen in human chondrocytes, promoting the catabolism of these essential components of cartilage . Additionally, this compound increases the expression of matrix metalloproteinases, which further degrade the extracellular matrix . These effects can lead to impaired cell signaling pathways, altered gene expression, and disrupted cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves competitive inhibition of the pyruvate dehydrogenase complex, preventing the conversion of pyruvic acid to acetyl-CoA . This inhibition disrupts the tricarboxylic acid cycle and reduces ATP production, leading to cellular energy deficits . This compound also interferes with other metabolic pathways, such as glycolysis and the pentose phosphate pathway, by inhibiting enzymes like transketolase and aldose reductase . These disruptions result in the accumulation of toxic intermediates and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under various conditions, including heating and freeze-drying . Its long-term effects on cellular function can be observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to myocardial degeneration, muscular weakness, and respiratory distress in experimental animals . These effects highlight the importance of monitoring this compound’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound can impair intestinal health, immune function, and pathogen fitness . High doses of this compound, however, can cause severe toxic effects, including myocardial degeneration and respiratory distress . In animal studies, the threshold for adverse effects is typically observed at doses ranging from 1.5 to 5.4 mg/kg body weight . These findings underscore the need for careful dosage management in research and agricultural settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis . It inhibits key enzymes in these pathways, such as pyruvate dehydrogenase and transketolase, leading to the accumulation of toxic intermediates . This compound also affects carbohydrate metabolism by inhibiting aldose reductase, which can disrupt the balance of glucose and other sugars in cells . These disruptions can have widespread effects on cellular metabolism and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water and polar solvents, allowing it to easily penetrate cell membranes . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . This distribution can affect this compound’s localization and accumulation, influencing its overall toxicity and impact on cellular function.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It primarily targets the mitochondria, where it inhibits the pyruvate dehydrogenase complex and disrupts ATP production . This compound can also localize to other cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it interacts with various enzymes and proteins . These interactions can lead to widespread cellular damage and dysfunction.

Properties

IUPAC Name

3-hydroxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPQKNJSZNXOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt)
Record name Moniliformin
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DSSTOX Substance ID

DTXSID10185731
Record name Moniliformin
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Molecular Weight

98.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31876-38-7, 71376-34-6
Record name Moniliformin
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Record name Moniliformin
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Record name Moniliformin
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Record name Moniliformin
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Record name Moniliformin
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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